(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
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Overview
Description
(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one: is a complex organic compound that features a thiazole ring, a piperidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 2-piperidin-1-yl-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the thiazole ring.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used as a probe to study enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one: shares similarities with other thiazole and piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-21-13-6-5-11(9-12(13)19)10-14-15(20)17-16(22-14)18-7-3-2-4-8-18/h5-6,9-10,19H,2-4,7-8H2,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGVXCHVLANQIV-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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